MYC degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

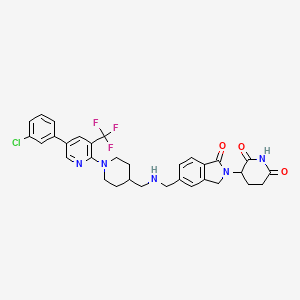

C32H31ClF3N5O3 |

|---|---|

Molecular Weight |

626.1 g/mol |

IUPAC Name |

3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C32H31ClF3N5O3/c33-24-3-1-2-21(13-24)22-14-26(32(34,35)36)29(38-17-22)40-10-8-19(9-11-40)15-37-16-20-4-5-25-23(12-20)18-41(31(25)44)27-6-7-28(42)39-30(27)43/h1-5,12-14,17,19,27,37H,6-11,15-16,18H2,(H,39,42,43) |

InChI Key |

PMUIBOGXXSNZKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNCC4CCN(CC4)C5=C(C=C(C=N5)C6=CC(=CC=C6)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MYC Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of MYC degrader 1, a novel molecular glue degrader. It provides a comprehensive overview of its molecular interactions, quantitative biophysical data, detailed experimental protocols for its characterization, and visual representations of its mechanism and associated experimental workflows.

Executive Summary

This compound, also known as compound A80.2HCl, is a small molecule that induces the degradation of the MYC oncoprotein.[1][2] It functions as a "molecular glue," a type of molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] In the case of this compound, it facilitates the interaction between MYC and the E3 ligase cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery to eliminate MYC.[7] This targeted degradation of MYC has shown anti-tumor activity and can re-sensitize cancer cells to other therapies, such as CDK4/6 inhibitors.[1][2]

Mechanism of Action: A Molecular Glue Approach

The primary mechanism of action of this compound is to function as a molecular glue, inducing the formation of a ternary complex between the MYC protein and the CRBN E3 ubiquitin ligase.[3][4][5][7] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to MYC. The polyubiquitinated MYC is then recognized and degraded by the 26S proteasome.[7]

The key steps in the mechanism of action are as follows:

-

Binding to MYC and CRBN: this compound possesses binding affinities for both the MYC protein and the CRBN E3 ligase.[7]

-

Ternary Complex Formation: The binding of this compound to both proteins brings them into close proximity, forming a transient ternary complex (MYC–degrader–CRBN).[7]

-

Ubiquitination: Within this complex, the E3 ligase activity of CRBN is directed towards MYC, leading to its polyubiquitination.

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the MYC protein.

This mechanism effectively reduces the intracellular levels of MYC, a key driver of many human cancers.

Quantitative Data

The following tables summarize the key quantitative data that characterize the binding and activity of this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| MYC | 145 nM | Isothermal Titration Calorimetry (ITC) | [7] |

| CRBN | Confirmed | Homogeneous Time-Resolved Fluorescence (HTRF) | [7] |

| Cellular Activity | |||

| IC50 (Palbociclib) | |||

| T24 cells (control) | 8.37 µM | Cell Viability Assay | [1] |

| T24 cells (+10 nM this compound) | 3.11 µM | Cell Viability Assay | [1] |

| UMUC14 cells (control) | 97.39 µM | Cell Viability Assay | [1] |

| UMUC14 cells (+10 nM this compound) | 10.23 µM | Cell Viability Assay | [1] |

Table 1: Biophysical and Cellular Activity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound are provided below.

Isothermal Titration Calorimetry (ITC) for MYC Binding

Objective: To determine the binding affinity (Kd) of this compound to the MYC protein.

Materials:

-

Purified recombinant MYC protein

-

This compound (A80.2HCl)

-

ITC instrument

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Protocol:

-

Prepare the MYC protein solution in the ITC buffer to a final concentration of 10-20 µM in the sample cell.

-

Prepare the this compound solution in the same ITC buffer to a final concentration of 100-200 µM in the injection syringe.

-

Set the experimental temperature to 25°C.

-

Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL of the degrader solution into the protein solution at 150-second intervals.

-

Record the heat changes upon each injection.

-

Analyze the data using the instrument's software, fitting to a one-site binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

Homogeneous Time-Resolved Fluorescence (HTRF) for CRBN Binding

Objective: To confirm the binding of this compound to the CRBN protein.

Materials:

-

GST-tagged CRBN protein

-

Anti-GST-Europium cryptate antibody

-

Biotinylated ligand for CRBN (e.g., thalidomide (B1683933) analog)

-

Streptavidin-d2

-

This compound

-

HTRF assay buffer

-

384-well low-volume plates

Protocol:

-

Add 2 µL of this compound at various concentrations to the wells of a 384-well plate.

-

Add 2 µL of a mixture of GST-CRBN and the biotinylated CRBN ligand to each well.

-

Add 2 µL of a mixture of anti-GST-Europium cryptate and Streptavidin-d2 to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the concentration of this compound to determine the IC50 value, which indicates the displacement of the biotinylated ligand and confirms binding.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate that this compound induces the formation of a ternary complex between MYC and CRBN in cells.

Materials:

-

T24 cells

-

This compound (A80.2HCl)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-CRBN antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

-

Anti-MYC and anti-CRBN antibodies for Western blotting

Protocol:

-

Treat T24 cells with either vehicle (DMSO) or this compound for 4-6 hours.

-

Lyse the cells with lysis buffer and collect the supernatant after centrifugation.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-CRBN antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted samples by SDS-PAGE and Western blotting, probing with anti-MYC and anti-CRBN antibodies. An increased amount of MYC in the sample treated with this compound indicates the formation of the ternary complex.[7][8]

In-Cell Ubiquitination Assay

Objective: To show that this compound leads to the ubiquitination of MYC.

Materials:

-

T24 cells

-

Plasmids expressing HA-tagged ubiquitin

-

This compound (A80.2HCl)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer

-

Anti-MYC antibody

-

Protein A/G magnetic beads

-

Western blot reagents

-

Anti-HA and anti-MYC antibodies

Protocol:

-

Transfect T24 cells with a plasmid expressing HA-tagged ubiquitin.

-

After 24 hours, treat the cells with a proteasome inhibitor (MG132) for 2 hours to allow ubiquitinated proteins to accumulate.

-

Treat the cells with either vehicle or this compound for an additional 4-6 hours.

-

Lyse the cells and perform immunoprecipitation of MYC using an anti-MYC antibody as described in the Co-IP protocol.

-

Analyze the immunoprecipitated samples by Western blotting, probing with an anti-HA antibody to detect ubiquitinated MYC. A stronger smear of high-molecular-weight bands in the degrader-treated sample indicates increased ubiquitination of MYC.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for Co-Immunoprecipitation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]

- 4. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature [prnewswire.com]

- 5. Study of Kintor's C-Myc Degrader Published in Subsidiary Journal of Nature [moomoo.com]

- 6. trio-biotech.com [trio-biotech.com]

- 7. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

MYC Degrader 1: A Molecular Glue for Targeted Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The transcription factor MYC is a notoriously challenging yet highly sought-after target in oncology due to its central role in driving the proliferation and survival of a majority of human cancers. Historically, the "undruggable" nature of MYC has posed a significant barrier to the development of effective targeted therapies. The emergence of molecular glues, a novel class of small molecules that induce or stabilize protein-protein interactions, offers a promising new therapeutic modality. This whitepaper provides a comprehensive technical overview of MYC degrader 1 (also known as A80.2HCl), a first-in-class orally available molecular glue that potently and selectively degrades the MYC oncoprotein. By hijacking the ubiquitin-proteasome system, this compound effectively eliminates MYC, leading to tumor growth inhibition and overcoming resistance to existing cancer therapies. This document details the mechanism of action, quantitative performance data, and key experimental protocols for the characterization of this pioneering molecule.

Introduction to Molecular Glues and Targeted Protein Degradation

Molecular glues are small molecules that function by inducing proximity between two proteins that do not normally interact, or by stabilizing a transient or weak interaction.[1] In the context of targeted protein degradation, molecular glues can redirect the cellular machinery responsible for protein turnover to eliminate specific disease-causing proteins.[2] This is typically achieved by promoting an interaction between a target protein and an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[2][3] The resulting ternary complex (E3 ligase-molecular glue-target protein) facilitates the transfer of ubiquitin to the target protein.[2] This polyubiquitination marks the target for recognition and subsequent degradation by the 26S proteasome, effectively removing it from the cell.[4][5] Unlike traditional inhibitors that only block the function of a protein, molecular glue degraders lead to its complete elimination, offering a potentially more profound and durable therapeutic effect.[2]

This compound (A80.2HCl): A Novel Molecular Glue Targeting MYC

This compound (A80.2HCl) is an orally bioavailable small molecule identified as a potent degrader of the MYC protein.[1][6][7] It has demonstrated significant anti-tumor activity by restoring the function of the tumor suppressor protein pRB1 and re-establishing the sensitivity of MYC-overexpressing cancer cells to CDK4/6 inhibitors.[6]

Mechanism of Action

This compound functions as a molecular glue by facilitating an interaction between MYC and the E3 ubiquitin ligase Cereblon (CRBN). The molecule binds to CRBN and induces a conformational change that creates a novel binding surface for MYC. This induced proximity leads to the formation of a stable ternary complex, which in turn triggers the CRBN-mediated polyubiquitination of MYC. The polyubiquitinated MYC is then recognized and degraded by the proteasome.[4][5] This CRBN-dependent degradation of MYC has been demonstrated through experiments showing that the effect of this compound is abrogated in CRBN knockout cells.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

In Vitro Degradation of MYC

This compound induces the degradation of MYC protein in a dose-dependent manner across a range of cancer cell lines.

| Cell Line | Cancer Type | Concentration Range (nM) | Duration (hours) | Outcome |

| T24 | Bladder Cancer | 0 - 1000 | 24 | Dose-dependent degradation of MYC protein |

| C4-2 | Prostate Cancer | 0 - 1000 | 24 | Dose-dependent degradation of MYC protein |

| MDA-MB-231 | Breast Cancer | 0 - 1000 | 24 | Dose-dependent degradation of MYC protein |

| 22RV1 | Prostate Cancer | 0 - 1000 | 24 | Dose-dependent degradation of MYC protein |

| T47D | Breast Cancer | 0 - 1000 | 24 | Dose-dependent degradation of MYC protein |

| UMUC14 | Bladder Cancer | 0 - 1000 | 24 | Dose-dependent degradation of MYC protein |

Table 1: In Vitro MYC Degradation by this compound. [1]

Potentiation of CDK4/6 Inhibitor Efficacy

A key finding is the ability of this compound to re-sensitize cancer cells to CDK4/6 inhibitors, such as Palbociclib.

| Cell Line | CDK4/6 Inhibitor | This compound Concentration (nM) | Change in Palbociclib IC50 (µM) |

| T24 | Palbociclib | 10 | From 8.37 to 3.11 |

| UMUC14 | Palbociclib | 10 | From 97.39 to 10.23 |

Table 2: Sensitization of Cancer Cells to Palbociclib by this compound. [1]

Binding Affinities

The binding of this compound to both MYC and CRBN has been confirmed, which is essential for its molecular glue activity.

| Binding Partner | Assay Method | Binding Affinity (Kd) |

| MYC | ITC | Data indicates direct binding |

| CRBN | HTRF | Data indicates direct binding |

Table 3: Binding Affinities of this compound. (Note: Specific Kd values were not available in the provided search results but the interaction has been experimentally validated).

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Western Blot Analysis for MYC Degradation

This protocol is used to quantify the levels of MYC protein in cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14) are cultured in appropriate media.[1] Cells are then treated with varying concentrations of this compound (0-1000 nM) or a vehicle control for a specified duration (e.g., 24 hours).[1]

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for MYC, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

-

Detection and Analysis: The HRP substrate is added to the membrane to produce a chemiluminescent signal, which is captured using an imaging system. The intensity of the bands corresponding to MYC is quantified and normalized to the loading control to determine the relative MYC protein levels.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the interaction between MYC, CRBN, and this compound.

Methodology:

-

Cell Treatment and Lysis: T24 cells are treated with this compound or a vehicle control. Cells are then lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against either MYC or CRBN, which is coupled to magnetic or agarose (B213101) beads. This captures the target protein and any interacting partners.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against MYC, CRBN, and other potential components of the complex (e.g., GSPT1) to confirm their co-precipitation.

Cell Viability and Colony Formation Assays

These assays are used to assess the effect of this compound, alone or in combination with other drugs, on cancer cell proliferation and survival.

Methodology for Cell Viability (e.g., MTT or CellTiter-Glo Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates.

-

Treatment: Cells are treated with a dilution series of this compound, a CDK4/6 inhibitor, or a combination of both.

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo) is added to the wells, and the signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured.

-

Data Analysis: The IC50 values are calculated by plotting cell viability against drug concentration.

Methodology for Colony Formation Assay:

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Treatment: Cells are treated with the compounds of interest.

-

Incubation: The cells are incubated for an extended period (e.g., 1-2 weeks) to allow for colony formation.

-

Staining and Quantification: The colonies are fixed, stained with crystal violet, and counted. The number and size of colonies are indicative of the long-term survival and proliferative capacity of the cells.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted oncology, providing a novel strategy to eliminate the MYC oncoprotein. Its mechanism as a molecular glue that hijacks the CRBN E3 ligase for targeted degradation opens up new avenues for treating MYC-driven cancers. The ability of this compound to overcome resistance to established therapies like CDK4/6 inhibitors highlights its potential in combination treatment regimens. Further research will be crucial to fully elucidate its clinical potential, including optimizing its pharmacokinetic and pharmacodynamic properties and exploring its efficacy across a broader range of malignancies. The principles demonstrated by this compound will undoubtedly pave the way for the development of a new generation of molecular glue degraders for other currently "undruggable" targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature [prnewswire.com]

- 4. A-80.2HCl - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Glues | DC Chemicals [dcchemicals.com]

The Discovery and Synthesis of MYC Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC oncogene is a master regulator of cellular proliferation and metabolism, and its aberrant expression is implicated in a majority of human cancers. Long considered an "undruggable" target due to its intrinsically disordered nature, recent advancements in targeted protein degradation have opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of MYC degrader 1 (also known as compound A80.2HCl), a novel, orally bioavailable molecular glue degrader. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

MYC amplification is a significant driver of therapeutic resistance to CDK4/6 inhibitors in various cancers, including those of the bladder, prostate, and breast.[1][2] The underlying mechanism involves the MYC-dependent transcriptional upregulation of the E3 ubiquitin ligase KLHL42, which in turn targets the tumor suppressor protein pRB1 for proteasomal degradation.[1][2] This degradation of pRB1 uncouples the cell cycle from the inhibitory effects of CDK4/6 inhibitors, leading to uncontrolled proliferation.

This compound has been identified as a potent molecule that can counteract this resistance mechanism.[1][2] By inducing the degradation of the MYC protein itself, it restores pRB1 levels and re-sensitizes cancer cells to CDK4/6 inhibition.[1][2]

Synthesis of this compound (A80.2HCl)

A detailed, step-by-step synthesis protocol for this compound (A80.2HCl) is not publicly available in the reviewed literature. However, its chemical structure is known to be 3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione. The synthesis would likely involve a multi-step process culminating in the coupling of the piperidine-2,6-dione moiety, which is known to bind to the E3 ligase cereblon (CRBN), with the moiety that confers binding to MYC.

Mechanism of Action

This compound functions as a molecular glue, facilitating the interaction between the MYC protein and the E3 ubiquitin ligase CRBN.[3] This induced proximity leads to the polyubiquitination of MYC and its subsequent degradation by the proteasome. The degradation of MYC has two key downstream effects:

-

Downregulation of KLHL42: As MYC is a direct transcriptional activator of KLHL42, its degradation leads to reduced KLHL42 levels.[1]

-

Restoration of pRB1: The decrease in KLHL42, the E3 ligase for pRB1, results in the stabilization and accumulation of pRB1.[1][2]

The restoration of pRB1 re-establishes the G1 checkpoint of the cell cycle, making cancer cells susceptible to the inhibitory effects of CDK4/6 inhibitors like Palbociclib.[1][4]

Signaling Pathway

Caption: Signaling pathway illustrating MYC-induced resistance to CDK4/6 inhibitors and the mechanism of action of this compound.

Quantitative Data

In Vitro Activity

| Cell Line | Treatment | Concentration | Effect | Reference |

| T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | This compound | 0-1000 nM (24h) | MYC degradation | [4] |

| T24 | This compound + Palbociclib | 10 nM | Reduces Palbociclib IC50 from 8.37 µM to 3.11 µM | [4] |

| UMUC14 | This compound + Palbociclib | 10 nM | Reduces Palbociclib IC50 from 97.39 µM to 10.23 µM | [4] |

| T24 | A80.2HCl | - | Binds to MYC (ITC) | [3] |

| T24 | A80.2HCl | - | Binds to CRBN (HTRF) | [3] |

In Vivo Activity

| Animal Model | Tumor Type | Treatment | Dosage | Effect | Reference |

| Mice | T24 and UMUC14 xenografts | This compound | 6 mg/kg p.o. daily for 7 days | Inhibits tumor growth | [4] |

| Mice | T24 xenograft | This compound + Palbociclib | 6 mg/kg i.g. daily for 30 days | Enhances Palbociclib-mediated tumor growth inhibition | [4] |

| NSG Mice | T24 xenograft (control and MYC-knockdown) | A80.2HCl | - | Tumor growth inhibition in control, less effect in knockdown | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and/or Palbociclib in complete culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MYC, pRB1, KLHL42, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Xenograft Mouse Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., T24 or UMUC14) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 6 mg/kg) and/or Palbociclib via the desired route (e.g., oral gavage) at the specified frequency and duration. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers every few days.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry).

Experimental Workflows

In Vitro Screening Workflow

Caption: Workflow for the in vitro evaluation of this compound.

In Vivo Xenograft Workflow

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

Conclusion

This compound represents a promising therapeutic strategy for overcoming resistance to CDK4/6 inhibitors in MYC-driven cancers. Its ability to induce the degradation of the historically challenging MYC oncoprotein highlights the potential of targeted protein degradation as a powerful modality in cancer therapy. The data summarized in this guide provide a solid foundation for further preclinical and clinical development of this and similar molecules. Future work should focus on elucidating the detailed synthetic route, expanding the scope of in vivo efficacy and toxicity studies, and identifying predictive biomarkers for patient stratification.

References

In-Depth Technical Guide: MYC Degrader 1 (A80.2HCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYC, a potent proto-oncogene, is frequently dysregulated in a vast array of human cancers, contributing to uncontrolled cell proliferation and therapeutic resistance. Direct inhibition of MYC has remained a formidable challenge in drug development. MYC Degrader 1, also known as A80.2HCl, has emerged as a promising therapeutic agent. It functions as a molecular glue, inducing the degradation of MYC protein. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical efficacy of A80.2HCl, with a focus on its ability to overcome resistance to CDK4/6 inhibitors.

Chemical Structure and Properties

This compound (A80.2HCl) is an orally bioavailable small molecule. Its chemical structure is characterized by a complex heterocyclic scaffold. The ".2HCl" designation indicates that the compound is formulated as a dihydrochloride (B599025) salt.

IUPAC Name: 3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)-2-pyridinyl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula: C₃₂H₃₁ClF₃N₅O₃

| Property | Value |

| Molecular Weight | 626.1 g/mol |

| CAS Number | 2946670-96-6 |

Mechanism of Action: A Molecular Glue for MYC Degradation

A80.2HCl acts as a molecular glue to induce the proteasomal degradation of the MYC oncoprotein.[1] This mechanism is pivotal in its anti-tumor activity and its ability to resensitize cancer cells to other therapies.

The degrader facilitates an interaction between MYC and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This induced proximity leads to the ubiquitination of MYC, marking it for degradation by the proteasome. This targeted degradation of MYC restores the function of the tumor suppressor protein pRB1.[3][4]

High levels of MYC have been shown to drive resistance to CDK4/6 inhibitors by promoting the degradation of pRB1.[1] MYC achieves this by transcriptionally upregulating the E3 ubiquitin ligase KLHL42, which in turn targets pRB1 for proteasomal degradation.[1] By degrading MYC, A80.2HCl disrupts this resistance mechanism, leading to the restoration of pRB1 levels and renewed sensitivity to CDK4/6 inhibitors.[1]

Caption: Signaling pathway of MYC-driven resistance and A80.2HCl intervention.

Quantitative Data

In Vitro Efficacy

A80.2HCl demonstrates potent MYC degradation and synergistic activity with CDK4/6 inhibitors in various cancer cell lines.

| Cell Line | A80.2HCl Treatment | Effect on Palbociclib IC₅₀ | Reference |

| T24 | 10 nM for 24h | Reduction from 8.37 µM to 3.11 µM | [3][4] |

| UMUC14 | 10 nM for 24h | Reduction from 97.39 µM to 10.23 µM | [3][4] |

A80.2HCl induces MYC degradation at nanomolar concentrations across a panel of cancer cell lines, including T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14, following a 24-hour treatment.[3][4]

Binding Affinities

| Binding Partners | Affinity (Kd) | Method | Reference |

| A80.2HCl and MYC | 145 nM | Isothermal Titration Calorimetry (ITC) | [2] |

| A80.2HCl and CRBN | Confirmed | Homogeneous Time-Resolved Fluorescence (HTRF) | [2] |

In Vivo Efficacy

In xenograft models using T24 and UMUC14 cancer cells, A80.2HCl administered orally at 6 mg/kg once daily for seven days resulted in significant tumor growth inhibition.[4] When combined with the CDK4/6 inhibitor Palbociclib, A80.2HCl (6 mg/kg, intragastrically, once daily for 30 days) enhanced the tumor growth inhibitory effect in T24 xenograft mouse models.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Caption: General experimental workflow for evaluating A80.2HCl.

Cell Culture and Treatment

-

Cell Lines: T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14 cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Treatment: For degradation studies, cells are treated with A80.2HCl at concentrations ranging from 0 to 1000 nM for 24 hours. For synergy studies, cells are co-treated with A80.2HCl (e.g., 10 nM) and a CDK4/6 inhibitor (e.g., Palbociclib) for the desired duration.

Western Blot Analysis

-

Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against MYC, pRB1, KLHL42, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: Cell lysates are pre-cleared and then incubated with an antibody against the protein of interest (e.g., CRBN) overnight at 4°C.

-

Complex Capture: Protein A/G agarose (B213101) beads are added to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.

-

Western Blot Analysis: Eluted proteins are analyzed by Western blotting to detect interacting partners (e.g., MYC).

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of the single agents or their combinations.

-

Incubation: Plates are incubated for 48-72 hours.

-

Viability Measurement: Cell viability is assessed using assays such as MTS or MTT, and absorbance is measured with a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., T24) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.

-

Drug Administration: A80.2HCl is administered orally (p.o.) or via intragastric gavage (i.g.) at the specified dose and schedule.

-

Monitoring: Tumor volume and mouse body weight are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC).

Conclusion

This compound (A80.2HCl) represents a significant advancement in the quest to therapeutically target MYC. Its mechanism as a molecular glue degrader provides a novel strategy to eliminate this challenging oncoprotein. The preclinical data strongly support its potential to overcome resistance to established therapies like CDK4/6 inhibitors, offering a promising new avenue for the treatment of MYC-driven cancers. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound.

References

The Role of MYC Degrader 1 in the Restoration of Retinoblastoma Protein (pRB1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC oncogene is a critical driver in a majority of human cancers and is frequently associated with poor clinical outcomes. Its role as a transcription factor controlling cell proliferation, growth, and apoptosis makes it a highly sought-after therapeutic target. However, the "undruggable" nature of MYC has posed a significant challenge for decades. This technical guide delves into the mechanism and therapeutic potential of a novel molecular glue, MYC degrader 1 (A80.2HCl), with a specific focus on its role in restoring the function of the tumor suppressor protein, pRB1. We will explore the intricate signaling pathway linking MYC to pRB1 degradation, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the core mechanisms to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The MYC-pRB1 Axis in Cancer

The retinoblastoma protein (pRB1) is a cornerstone of cell cycle regulation, acting as a critical gatekeeper for the G1/S transition. Its inactivation, often through phosphorylation by cyclin-dependent kinases (CDKs), allows for cell cycle progression. In many cancers, the pRB1 pathway is dysregulated, leading to uncontrolled cell division.

The MYC oncoprotein is a key player in this dysregulation. High levels of MYC have been shown to confer resistance to therapies targeting the cell cycle, such as CDK4/6 inhibitors.[1][2] Recent research has elucidated a direct mechanism by which MYC undermines pRB1 function, not through the canonical phosphorylation pathway, but by promoting its outright degradation.[1][2][3]

Mechanism of Action: MYC-Induced pRB1 Degradation and its Reversal by this compound

MYC exerts its control over pRB1 levels through a specific E3 ubiquitin ligase. The core signaling pathway is as follows:

-

MYC Upregulates KLHL42: The MYC transcription factor binds to the promoter of the Kelch-like family member 42 (KLHL42) gene, enhancing its transcription.[1][2][4]

-

KLHL42 Targets pRB1: KLHL42 acts as an E3 ubiquitin ligase that specifically recognizes and binds to pRB1.[1][4]

-

pRB1 Ubiquitination and Degradation: This interaction leads to the ubiquitination of pRB1, marking it for degradation by the 26S proteasome. This degradation occurs for both phosphorylated and total pRB1.[1][2]

-

This compound Intervention: this compound (A80.2HCl) is an orally available molecular glue that selectively induces the degradation of the MYC protein.[1][5][6] By reducing MYC levels, it consequently downregulates the transcription of KLHL42.

-

pRB1 Restoration: The reduction in KLHL42 levels prevents the ubiquitination and subsequent degradation of pRB1, leading to the restoration of its protein levels and tumor-suppressive function.[1][5][6]

This restoration of pRB1 re-sensitizes cancer cells with high MYC expression to CDK4/6 inhibitors, offering a promising combination therapy strategy.[1][3][5]

Signaling Pathway Diagram

Caption: MYC-mediated degradation of pRB1 and its reversal by this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment | Effect | Reference |

| T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | This compound (0-1000 nM; 24h) | Dose-dependent degradation of MYC protein. | [6] |

| T24 | This compound (10 nM; 24h) + Palbociclib | IC50 of Palbociclib reduced from 8.37 µM to 3.11 µM. | [6] |

| UMUC14 | This compound (10 nM; 24h) + Palbociclib | IC50 of Palbociclib reduced from 97.39 µM to 10.23 µM. | [6] |

| T24, C4-2, MDA-MB-231 | This compound (10 nM; 24h) + Palbociclib | Enhanced inhibition of cell cycle genes and colony formation. | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| T24 Xenograft Mice | This compound (6 mg/kg; p.o.; daily for 7 days) | Inhibition of tumor growth. | [6] |

| UMUC14 Xenograft Mice | This compound (6 mg/kg; p.o.; daily for 7 days) | Inhibition of tumor growth. | [6] |

| T24 Xenograft Mice | This compound (6 mg/kg; i.g.; daily for 30 days) + Palbociclib | Enhanced inhibitory effect on tumor growth compared to either agent alone. | [6] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments.

Cell Culture and Drug Treatment

-

Cell Lines: T24 (bladder cancer), UMUC14 (bladder cancer), C4-2 (prostate cancer), MDA-MB-231 (breast cancer), 293T (human embryonic kidney).

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Drug Treatment: this compound (A80.2HCl) is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). For combination studies, Palbociclib is added concurrently or sequentially as per the experimental design.

Western Blotting

-

Purpose: To assess the protein levels of MYC, pRB1, and KLHL42.

-

Protocol:

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on 8-12% gels.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against MYC, pRB1, KLHL42, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Co-Immunoprecipitation (Co-IP)

-

Purpose: To demonstrate the physical interaction between KLHL42 and pRB1.[4][7]

-

Protocol:

-

Lysis: Cells (e.g., 293T transfected with tagged proteins or cancer cell lines with endogenous expression) are lysed in a non-denaturing IP lysis buffer.

-

Pre-clearing: The lysate is pre-cleared with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against the protein of interest (e.g., anti-KLHL42 or anti-pRB1) or an isotype control IgG overnight at 4°C.

-

Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are analyzed by western blotting using antibodies against the interacting partner (e.g., anti-pRB1 if KLHL42 was immunoprecipitated).

-

Real-Time Quantitative PCR (RT-qPCR)

-

Purpose: To measure the mRNA expression levels of MYC and KLHL42.

-

Protocol:

-

RNA Extraction: Total RNA is extracted from cells using TRIzol reagent or a commercial kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR: The qPCR reaction is performed using a SYBR Green master mix with gene-specific primers for MYC, KLHL42, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

-

In Vivo Xenograft Studies

-

Purpose: To evaluate the anti-tumor efficacy of this compound alone and in combination with other drugs in a living organism.

-

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Cancer cells (e.g., T24 or UMUC14) are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound, Palbociclib, combination). This compound is administered orally (p.o.) or by intraperitoneal injection (i.g.) at a specified dose and schedule (e.g., 6 mg/kg daily).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (IHC) or western blotting to assess target engagement.

-

Experimental Workflow Diagram

Caption: A generalized workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the quest to target MYC. Its ability to restore pRB1 function provides a clear mechanistic rationale for its use, particularly in overcoming resistance to CDK4/6 inhibitors. The data presented herein supports its potential as a potent anti-cancer agent.

Future research should focus on:

-

Identifying predictive biomarkers for sensitivity to this compound.

-

Exploring its efficacy in a broader range of MYC-driven malignancies.

-

Investigating potential mechanisms of acquired resistance to this novel degrader.

-

Conducting further preclinical and clinical studies to establish its safety and therapeutic window.

This technical guide provides a foundational understanding of the role of this compound in pRB1 restoration, offering valuable insights and methodologies for the scientific community to build upon in the development of next-generation cancer therapies.

References

- 1. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]

- 4. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

The Oncogene in the Crosshairs: A Technical Guide to Understanding and Targeting the "Undruggable" MYC

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC family of proto-oncogenes, particularly c-MYC, represents one of the most critical and frequently dysregulated drivers in human cancer. For decades, its central role in orchestrating a multitude of oncogenic programs—including relentless cell proliferation, metabolic reprogramming, and evasion of apoptosis—has made it a highly coveted therapeutic target. However, the very nature of the MYC protein has rendered it notoriously "undruggable" by conventional small-molecule approaches. This in-depth guide provides a technical overview of the core challenges in targeting MYC, details the intricate signaling pathways it governs, and explores the innovative strategies currently being employed to finally bring this formidable oncogene into the therapeutic fold. We present a compilation of quantitative data on emerging inhibitors, detailed experimental protocols for studying MYC, and visual representations of its complex signaling networks to equip researchers and drug developers with a comprehensive understanding of this pivotal cancer target.

The "Undruggable" Nature of MYC: A Multifaceted Challenge

The classification of MYC as an "undruggable" target stems from several intrinsic properties of the protein that make it a difficult adversary for traditional drug discovery pipelines.[1][2]

-

Intrinsically Disordered Protein: A significant portion of the MYC protein lacks a well-defined three-dimensional structure.[1][3] This absence of stable pockets or active sites, which are typically exploited by small-molecule inhibitors, presents a major hurdle for rational drug design.[1][2][4][5][6]

-

Transcription Factor Function: MYC's primary role is to act as a transcription factor, regulating the expression of a vast network of target genes.[4][5][7] It accomplishes this by forming a heterodimer with its partner protein, MAX, and binding to specific DNA sequences known as E-boxes.[8] Disrupting these protein-DNA or protein-protein interactions with high specificity and potency has proven to be a formidable challenge.[4][5]

-

Nuclear Localization: MYC functions within the cell nucleus, a compartment that is not readily accessible to all types of therapeutic molecules, such as antibodies.[2][6]

-

Essential Physiological Role: MYC is not only a potent oncoprotein but also a crucial regulator of normal cell proliferation and development.[4][5] This raises concerns that direct and potent inhibition of MYC could lead to significant toxicity in healthy, proliferating tissues.[4][5]

The MYC Signaling Nexus: A Master Regulator of Oncogenic Processes

MYC sits (B43327) at the heart of a complex web of signaling pathways that are fundamental to cancer initiation and progression. Its dysregulation leads to a coordinated upregulation of cellular processes that favor tumor growth and survival.

Upstream Regulation of MYC

Multiple signaling pathways converge to control MYC expression and activity at the transcriptional, translational, and post-translational levels.[9][10][11]

-

WNT/β-catenin Pathway: Activation of the WNT pathway leads to the nuclear translocation of β-catenin, which in turn promotes the transcription of the MYC gene.[10][12]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, often activated by growth factor signaling, can lead to the phosphorylation of MYC at Serine 62, a modification that increases its stability.[10][13][14]

-

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-Kinase (PI3K) pathway also plays a crucial role in regulating MYC. AKT can phosphorylate and inactivate GSK3β, a kinase that normally promotes MYC degradation.[10][15] Furthermore, the mTOR complex 1 (mTORC1) can enhance the translation of MYC mRNA.[10]

Downstream Effects of MYC

Once activated, MYC orchestrates a transcriptional program that drives key cellular processes essential for tumorigenesis.

-

Cell Cycle Progression: MYC is a potent driver of the cell cycle.[9][16] It achieves this by upregulating the expression of cyclins (e.g., Cyclin D, E, and B) and cyclin-dependent kinases (CDKs), while simultaneously repressing the expression of CDK inhibitors like p21 and p27.[9][16][17]

-

Apoptosis: Paradoxically, while promoting proliferation, high levels of MYC can also induce apoptosis.[9][12][18][19] This pro-apoptotic activity is often mediated through the p53 tumor suppressor pathway and the BCL-2 family of proteins.[12][18] Cancer cells with high MYC expression must therefore acquire additional mutations that disable these apoptotic checkpoints to survive.

-

Metabolism: MYC reprograms cellular metabolism to support rapid growth and proliferation, a phenomenon known as the Warburg effect. It upregulates genes involved in glycolysis and glutaminolysis, providing the necessary building blocks for macromolecule synthesis.[13]

Strategies for Targeting MYC: A Multi-pronged Approach

Given the challenges of direct inhibition, researchers have developed a variety of innovative strategies to target MYC, both directly and indirectly.[3][10][20][21]

Direct Inhibition of MYC

Despite the difficulties, several approaches aim to directly interfere with MYC's function.

-

Disrupting the MYC-MAX Interaction: A primary strategy is to develop small molecules that disrupt the heterodimerization of MYC and MAX, which is essential for its DNA binding and transcriptional activity.[10][22] Several compounds have been identified that can bind to MYC and prevent this interaction.[22]

-

Targeting MYC DNA Binding: Another approach is to identify molecules that directly prevent the MYC-MAX complex from binding to E-box sequences in the DNA.[3]

Indirect Inhibition of MYC

Indirect strategies focus on targeting the cellular machinery that regulates MYC expression and stability, or on exploiting the vulnerabilities created by MYC overexpression.[3][6]

-

Inhibiting MYC Transcription: This can be achieved by targeting upstream signaling pathways that drive MYC transcription or by using epigenetic modulators, such as BET bromodomain inhibitors, which can suppress the transcriptional activation of the MYC gene.[23][24]

-

Inhibiting MYC Translation: Targeting the translation of MYC mRNA into protein is another promising avenue.[25][26][27] This can involve inhibiting components of the translation machinery, such as the eukaryotic initiation factor 4F (eIF4F) complex.[27]

-

Promoting MYC Degradation: MYC is a short-lived protein that is tightly regulated by the ubiquitin-proteasome system.[22][28][29] Strategies that enhance the degradation of MYC, for instance by modulating the activity of E3 ubiquitin ligases or deubiquitinases, are being explored.[3][22]

-

Synthetic Lethality: The concept of synthetic lethality exploits the fact that cancer cells overexpressing MYC often become dependent on other specific pathways for their survival.[4][19][23][30] By inhibiting these "synthetic lethal" partners, it is possible to selectively kill MYC-driven cancer cells while sparing normal cells.[19][23]

Quantitative Data on Emerging MYC Inhibitors

The relentless pursuit of MYC inhibitors has led to the identification of several promising compounds that are currently in preclinical and clinical development. The following tables summarize some of the available quantitative data for these emerging therapies.

Table 1: Direct MYC-MAX Interaction Inhibitors

| Compound | Target | Assay Type | IC50 / Kd | Cell Line / Model | Reference |

| 10058-F4 | MYC-MAX Interaction | FRET-based assay | IC50: ~75-250 µM | In vitro | [31] |

| Cell Proliferation | IC50: 23-51 µM | HL60 | [31] | ||

| 10074-G5 | MYC-MAX Interaction | FRET-based assay | IC50: ~75-250 µM | In vitro | [31] |

| MYCi975 | MYC-MAX Interaction | Cell Proliferation | IC50: ~5-15 µM | Various Breast Cancer Lines | [28] |

| MY04 | MYC-MAX Interaction | Cell Proliferation | IC50: ~5-14 µM | Various Cancer Lines | [14] |

| MY05 | MYC-MAX Interaction | Cell Proliferation | IC50: ~5-14 µM | Various Cancer Lines | [14] |

Table 2: Indirect MYC Inhibitors

| Compound | Target/Mechanism | Assay Type | IC50 / Effect | Cell Line / Model | Reference |

| JQ1 | BET Bromodomain (BRD4) | MYC Expression | Downregulation | Various Cancer Models | [23] |

| Tumor Growth | Inhibition | Various Cancer Models | [23] | ||

| OTX015 (Birabresib) | BET Bromodomain (BRD4) | Clinical Trial (Phase I/II) | Modest Efficacy | Hematological Malignancies | [23] |

| KB-0742 | CDK9 | MYC Expression | Reduction | Preclinical Cancer Models | [23] |

| OMO-103 | Direct MYC inhibitor | Clinical Trial (Phase I) | Stable Disease in 8/17 patients | Advanced Solid Tumors | [6][32] |

Experimental Protocols for Studying MYC

A variety of experimental techniques are employed to investigate the function of MYC and to evaluate the efficacy of potential inhibitors.

Chromatin Immunoprecipitation (ChIP) for MYC DNA Binding

Objective: To identify the genomic regions to which MYC binds.

Methodology:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[9][16][33]

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments (typically 200-1000 bp).[9][16][33]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for MYC. The antibody will bind to MYC, and by extension, to the DNA fragments that MYC is bound to.

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-MYC-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the captured complexes and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess binding to specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[9][16]

MYC-MAX Protein-Protein Interaction Assays

Objective: To measure the interaction between MYC and MAX and to screen for inhibitors of this interaction.

Methodology (NanoBRET™ Assay):

-

Vector Construction: Create expression vectors where one protein (e.g., MYC) is fused to a NanoLuc® luciferase (the donor) and the other protein (e.g., MAX) is fused to a HaloTag® protein (the acceptor).[4][34][35]

-

Cell Transfection: Co-transfect cells with both expression vectors.

-

Ligand Addition: Add a fluorescent ligand that specifically binds to the HaloTag® protein.

-

Substrate Addition and Detection: Add the NanoLuc® substrate. If MYC and MAX are in close proximity (i.e., interacting), Bioluminescence Resonance Energy Transfer (BRET) will occur from the NanoLuc® luciferase to the fluorescent ligand on the HaloTag®.

-

Signal Measurement: Measure the luminescence at two wavelengths (one for the donor and one for the acceptor). The ratio of these signals is the BRET signal, which is proportional to the extent of protein-protein interaction.

-

Inhibitor Screening: To screen for inhibitors, cells are treated with test compounds prior to BRET measurement. A decrease in the BRET signal indicates that the compound is disrupting the MYC-MAX interaction.[35]

Synthetic Lethal Screening with MYC Overexpression

Objective: To identify genes that are essential for the survival of cells with high MYC expression.

Methodology (siRNA/shRNA or CRISPR-based screens):

-

Cell Line Generation: Create a pair of isogenic cell lines, one with normal MYC expression and one that overexpresses MYC.[1][8][19][36]

-

Library Transfection/Transduction: Introduce a library of siRNAs, shRNAs, or CRISPR guide RNAs targeting a large set of genes into both cell lines.[19][36]

-

Cell Viability/Proliferation Assay: After a period of incubation, measure the viability or proliferation of the cells in both cell lines.

-

Hit Identification: Identify genes whose knockdown or knockout leads to a significant decrease in the viability of the MYC-overexpressing cells but has a minimal effect on the cells with normal MYC expression. These are considered "synthetic lethal" hits.[19][36]

-

Validation: Validate the identified hits using independent methods, such as individual siRNAs or shRNAs, and in different MYC-driven cancer cell lines.

Conclusion and Future Perspectives

The journey to effectively target MYC in cancer has been long and arduous, but the landscape is rapidly evolving. While the "undruggable" label has historically been accurate, the development of innovative strategies that circumvent the challenges posed by MYC's structure and function is beginning to bear fruit. The first direct MYC inhibitor has shown promise in early clinical trials, and a deeper understanding of the synthetic lethal interactions with MYC is opening up new therapeutic avenues. The multi-pronged approach of combining direct MYC inhibitors with indirect strategies, such as targeting synthetic lethal partners or modulating MYC's upstream regulators, holds the potential to deliver more durable and effective treatments for a wide range of MYC-driven cancers. Continued research into the complex biology of MYC, coupled with the application of novel drug discovery technologies, will be crucial in finally conquering this formidable oncogene.

References

- 1. A high-content screen identifies the vulnerability of MYC-overexpressing cells to dimethylfasudil | PLOS One [journals.plos.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NanoBRET™ cMyc/MAX Interaction Assay Protocol [promega.jp]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Chromatin immunoprecipitation assays for Myc and N-Myc. – CIRM [cirm.ca.gov]

- 17. benchchem.com [benchchem.com]

- 18. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic Lethal Screens as a Means to Understand and Treat MYC-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dokumen.pub [dokumen.pub]

- 21. researchgate.net [researchgate.net]

- 22. In vivo quantification and perturbation of Myc-Max interactions and the impact on oncogenic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Results from phase I clinical trial of the first drug to successfully inhibit the MYC protein, which drives many common cancers – Peptomyc [peptomyc.com]

- 33. encodeproject.org [encodeproject.org]

- 34. promega.com [promega.com]

- 35. Probing Myc and Max Protein-Protein Interaction using NanoBRET® and NanoBiT® Assays [promega.jp]

- 36. researchgate.net [researchgate.net]

The Molecular Choreography of MYC Destruction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC proto-oncogene is a master regulator of cellular proliferation, growth, and metabolism. Its tightly controlled expression is paramount for normal cellular function, and its deregulation is a hallmark of a vast array of human cancers. Central to the control of MYC's potent oncogenic activity is its rapid and efficient degradation. With a half-life often under 30 minutes, the MYC protein is in a constant state of flux, its stability intricately governed by a complex network of post-translational modifications, primarily through the ubiquitin-proteasome system.[1][2][3] This technical guide provides a comprehensive overview of the molecular basis of MYC protein degradation, detailing the core signaling pathways, key enzymatic players, and the experimental methodologies used to investigate this critical cellular process.

The Core Degradation Machinery: The Ubiquitin-Proteasome System

The primary route for MYC protein turnover is through the ubiquitin-proteasome pathway.[2][4][5] This process involves the covalent attachment of a chain of ubiquitin molecules to MYC, flagging it for recognition and subsequent degradation by the 26S proteasome.[2][5] This ubiquitination is a multi-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes. The specificity of this system lies with the E3 ligases, which recognize and bind to specific substrates like MYC.

The Principal E3 Ligase: SCF(FBW7)

The Skp1-Cul1-F-box protein (SCF) complex containing the F-box protein FBW7 (F-box and WD repeat domain-containing 7) is the principal E3 ubiquitin ligase responsible for targeting MYC for degradation.[6][7] FBW7 recognizes MYC through a conserved phosphodegron motif located in its N-terminal Myc Box I (MBI) domain.[6][7] This recognition is critically dependent on the phosphorylation status of two key residues within this degron: Threonine 58 (T58) and Serine 62 (S62).[1][6]

The Phosphorylation Switch: A Prelude to Destruction

The stability of MYC is exquisitely controlled by a dynamic interplay of phosphorylation and dephosphorylation events.

Phosphorylation at Serine 62 and Threonine 58

Mitogenic signals, often transduced through the Ras/Raf/MAPK pathway, lead to the phosphorylation of MYC at S62.[1][8] This initial phosphorylation event is thought to stabilize MYC. Subsequently, Glycogen Synthase Kinase 3 (GSK3), a constitutively active kinase, phosphorylates T58.[6] This sequential phosphorylation of S62 and then T58 creates the binding site for FBW7.[6][7]

The Role of PP2A and Pin1

The protein phosphatase 2A (PP2A) plays a crucial role by dephosphorylating S62, an event that is promoted by the prolyl isomerase Pin1.[9] Pin1 catalyzes the isomerization of the peptide bond preceding the phosphorylated T58-Proline motif, facilitating PP2A access to S62. This dephosphorylation of S62 while T58 remains phosphorylated is a critical step for efficient FBW7 binding and subsequent ubiquitination.[9]

Key Signaling Pathways Regulating MYC Stability

Several major signaling pathways converge on the MYC degradation machinery to fine-tune its stability in response to extracellular cues.

The Ras/Raf/MAPK Pathway

Activation of the Ras/Raf/MAPK signaling cascade leads to the phosphorylation of MYC at S62 by ERK, which transiently stabilizes the protein.[1][8] This stabilization allows for the accumulation of MYC activity.

The PI3K/Akt Pathway

The PI3K/Akt pathway can indirectly stabilize MYC by phosphorylating and inhibiting GSK3β.[10] Inhibition of GSK3β prevents the phosphorylation of T58, thereby impeding FBW7-mediated degradation.

Aurora Kinase A

Aurora A kinase has been shown to stabilize N-Myc, a member of the MYC family, by interacting with it and counteracting its degradation mediated by FBW7.[11][12][13] This stabilization appears to be independent of Aurora A's kinase activity in some contexts.[12]

Quantitative Analysis of MYC Protein Stability

The half-life of MYC is a key quantitative parameter reflecting its stability. This is often measured using a cycloheximide (B1669411) chase assay.

| Condition | Protein | Half-life (minutes) | Cell Type/System | Reference |

| Quiescent | Wild-type c-Myc | ~17 | Fibroblasts | [1] |

| Activated Ras | Wild-type c-Myc | ~120 | Fibroblasts | [1] |

| Quiescent | c-Myc S62A mutant | ~18 | Fibroblasts | [1] |

| Activated Ras | c-Myc S62A mutant | ~15 | Fibroblasts | [1] |

| Quiescent | c-Myc T58A mutant | ~37 | Fibroblasts | [1] |

| Activated Ras | c-Myc T58A mutant | ~47 | Fibroblasts | [1] |

| Asynchronous Proliferating | Endogenous Myc | ~30-35 | MEFs | [9] |

| Proteasome Inhibition (+MG132) | Transiently expressed Myc | ~150 | ts20TGR cells | [5] |

| Normal | Endogenous c-Myc | ~20-30 | COS-7 cells | [2] |

Experimental Protocols

Cycloheximide Chase Assay for Determining MYC Half-life

This protocol details the steps to measure the rate of MYC protein degradation in cultured cells.

Materials:

-

Cell culture medium

-

Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against MYC (and a loading control, e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Seed cells in multiple plates or wells to allow for harvesting at different time points. Grow cells to the desired confluency.

-

Prepare a working solution of cycloheximide in pre-warmed cell culture medium to a final concentration of 50-100 µg/mL.

-

Remove the existing medium from the cells and replace it with the CHX-containing medium. This is time point 0.

-

Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).

-

To harvest, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentration for all samples.

-

Prepare samples for Western blotting by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against MYC and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence substrate and image the bands.

-

Quantify the band intensities using densitometry software. Normalize the MYC signal to the loading control for each time point.

-

Plot the normalized MYC protein levels against time to determine the half-life.

In Vitro Ubiquitination Assay for MYC

This protocol outlines the steps to assess the ubiquitination of MYC in a cell-free system.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5)

-

Recombinant ubiquitin (and/or tagged ubiquitin, e.g., HA-Ub)

-

Recombinant, purified MYC protein (or immunoprecipitated MYC)

-

Immunopurified SCF(FBW7) complex (or other E3 ligase)

-

10X Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

ATP solution (10 mM)

-

SDS-PAGE gels

-

Antibodies against MYC and ubiquitin (or tag) for Western blotting

Procedure:

-

Set up the ubiquitination reaction in a microcentrifuge tube on ice. A typical 20-30 µL reaction includes:

-

1X Ubiquitination reaction buffer

-

1-2 mM ATP

-

~50-100 ng E1 enzyme

-

~200-500 ng E2 enzyme

-

~1-5 µg Ubiquitin

-

~100-500 ng MYC substrate

-

E3 ligase (amount to be optimized)

-

Nuclease-free water to the final volume

-

-

Include a negative control reaction lacking the E3 ligase or ATP.

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Stop the reaction by adding Laemmli sample buffer.

-

Boil the samples for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting.

-

Probe the Western blot with an anti-MYC antibody to detect the ladder of higher molecular weight ubiquitinated MYC species. An anti-ubiquitin or anti-tag antibody can also be used to confirm ubiquitination.

Visualizations of Key Pathways and Workflows

Signaling Pathway for MYC Degradation

Caption: The core signaling pathway governing MYC protein degradation.

Experimental Workflow for Cycloheximide Chase Assay

Caption: Workflow for determining protein half-life using a cycloheximide chase assay.

Logical Relationship of MYC Phosphorylation and Degradation

Caption: Logical flow of post-translational modifications leading to MYC degradation.

References

- 1. Multiple Ras-dependent phosphorylation pathways regulate Myc protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]

- 4. Domain-specific c-Myc ubiquitylation controls c-Myc transcriptional and apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Destruction of Myc by ubiquitin‐mediated proteolysis: cancer‐associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]

- 6. pnas.org [pnas.org]

- 7. Myc degradation: Dancing with ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Pin1 is required for sustained B cell proliferation upon oncogenic activation of Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

A Technical Guide to MYC Degrader Target Engagement Studies

Introduction

The MYC proto-oncogene is a critical regulator of cellular proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of a vast number of human cancers, making it a highly sought-after therapeutic target. However, the "undruggable" nature of the MYC oncoprotein, which lacks a defined enzymatic pocket, has historically posed a significant challenge for conventional small-molecule inhibitors. The advent of targeted protein degradation, particularly through the use of proteolysis-targeting chimeras (PROTACs) and molecular glues, has opened up new avenues for therapeutically targeting MYC. These bifunctional molecules commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate the MYC protein.

This technical guide provides an in-depth overview of the core target engagement studies essential for the preclinical evaluation of MYC degraders. It details the experimental methodologies, presents key quantitative data, and visualizes the underlying biological and experimental processes. The information herein is intended for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation.

Quantitative Assessment of MYC Degrader Activity

The initial characterization of a novel MYC degrader involves a series of quantitative assays to determine its binding affinity, degradation efficacy, and selectivity. The data presented below is a representative compilation from studies of potent and selective MYC degraders.

| Parameter | Assay | Value | Cell Line | Reference |

| Binding Affinity (to MYC) | Isothermal Titration Calorimetry (ITC) | Kd = 780 nM | N/A | |

| Binding Affinity (to E3 Ligase) | Surface Plasmon Resonance (SPR) | Kd = 1.8 µM | N/A | |

| Degradation Efficacy (DC50) | Western Blot / In-Cell Western | 1-10 nM | RS4;11 | |

| Degradation Efficacy (Dmax) | Western Blot / In-Cell Western | >90% | RS4;11 | |

| Time to 50% Degradation (TD50) | Time-Course Western Blot | ~30 minutes | MOLM13 | |

| Selectivity | Proteomics (e.g., dTAG) | High selectivity for MYC | K562 |